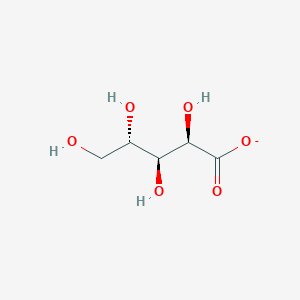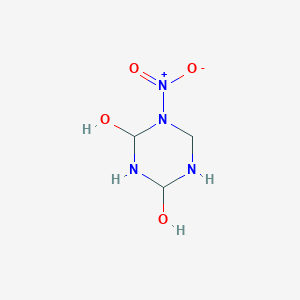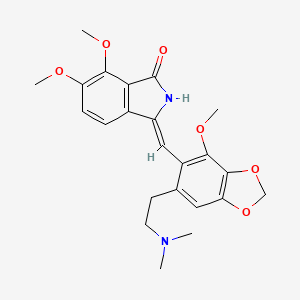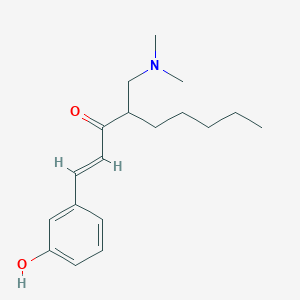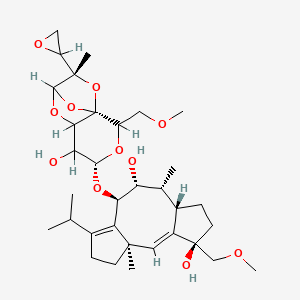![molecular formula C18H19N3O4 B1237479 N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-2-(4-methoxyanilino)acetamide](/img/structure/B1237479.png)
N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-2-(4-methoxyanilino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino)-2-(4-methoxyanilino)acetamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Aplicaciones Científicas De Investigación
Anti-Diabetic Potential : A series of compounds including derivatives of 2,3-dihydro-1,4-benzodioxin demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).
Antibacterial and Antifungal Agents : Some synthesized compounds involving the benzodioxin moiety showed promising antibacterial and antifungal potential, indicating their use in developing new antimicrobial agents (Abbasi et al., 2020).
Enzyme Inhibition for Neurological and Metabolic Disorders : Research on sulfonamides with benzodioxane and acetamide moieties revealed substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase, suggesting applications in managing neurological conditions like Alzheimer's and metabolic disorders like diabetes (Abbasi et al., 2019).
Cholinesterase Inhibition : A study on O- and N-substituted derivatives of planetol, including compounds with benzodioxin structures, showed they function as cholinesterase inhibitors, offering potential for treating diseases related to cholinergic system dysfunctions (Irshad et al., 2014).
Potential in Treating Bacterial Infections : Research on N-substituted sulfonamides with a benzodioxane moiety indicated strong antibacterial activity against various bacterial strains, suggesting their role in developing new antibacterial therapies (Abbasi et al., 2016).
Enantiomer Production for Therapeutic Agents : The study on an indole-3-acetamide hydrolase from Alcaligenes faecalis demonstrated its use in producing enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable synthon for enantiospecific synthesis of therapeutic agents (Mishra et al., 2016).
Lipoxygenase Inhibition : Sulfonamides bearing the 1,4-benzodioxin ring were synthesized and tested for antibacterial potential and lipoxygenase inhibition, indicating their potential use in treating inflammatory ailments (Abbasi et al., 2017).
Biofilm Inhibition : Some N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives showed inhibitory action against bacterial biofilms, suggesting their application in managing bacterial infections and biofilm-related issues (Abbasi et al., 2020).
Propiedades
Nombre del producto |
N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-2-(4-methoxyanilino)acetamide |
|---|---|
Fórmula molecular |
C18H19N3O4 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-2-(4-methoxyanilino)acetamide |
InChI |
InChI=1S/C18H19N3O4/c1-23-15-5-3-14(4-6-15)19-12-18(22)21-20-11-13-2-7-16-17(10-13)25-9-8-24-16/h2-7,10-11,19H,8-9,12H2,1H3,(H,21,22)/b20-11+ |
Clave InChI |
VMRMKPQSNYOUMW-RGVLZGJSSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC3=C(C=C2)OCCO3 |
SMILES canónico |
COC1=CC=C(C=C1)NCC(=O)NN=CC2=CC3=C(C=C2)OCCO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Morpholinyl)-2-oxoethyl]-2-pyrido[2,3-b][1,4]thiazinone](/img/structure/B1237396.png)
![(1R,5S,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1237398.png)
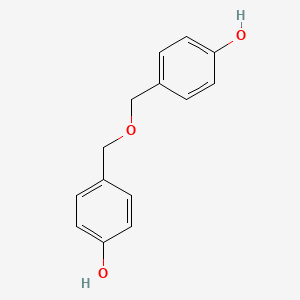
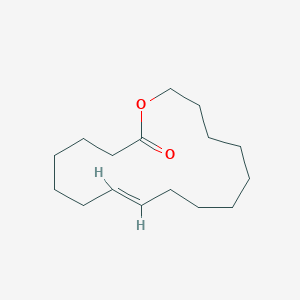
![(9R,10R)-9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl (2E)-2-methylbut-2-enoate](/img/structure/B1237401.png)
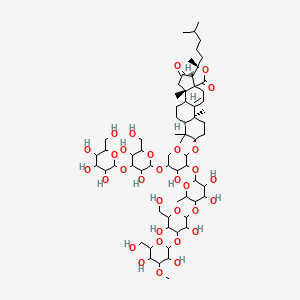
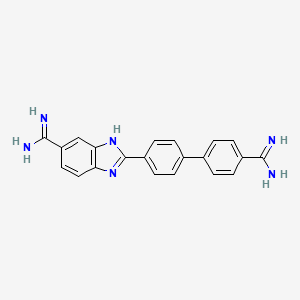
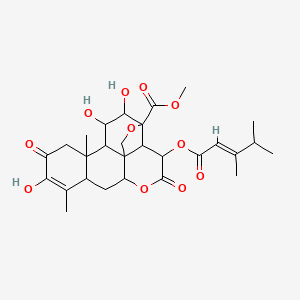
![methyl (1S,2R,3R,4S,5R,8R,9S,10R,13R,15S)-10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1237409.png)
